molecular formula C5H7NO2S B2360494 (3-Methoxy-1,2-oxazol-5-yl)methanethiol CAS No. 2137581-29-2

(3-Methoxy-1,2-oxazol-5-yl)methanethiol

Cat. No.: B2360494
CAS No.: 2137581-29-2
M. Wt: 145.18
InChI Key: YJGKMVYTDPCZAV-UHFFFAOYSA-N
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Description

“(3-Methoxy-1,2-oxazol-5-yl)methanethiol” is a sulfur-containing organic compound. It has a CAS Number of 2137581-29-2 and a molecular weight of 145.18 . The IUPAC name for this compound is (3-methoxyisoxazol-5-yl)methanethiol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7NO2S/c1-7-5-2-4 (3-9)8-6-5/h2,9H,3H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 145.18 . Unfortunately, other specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Electrophilic Alkylation and Nucleophilic Allylation

  • Methoxy(phenylthio)methane, related to (3-Methoxy-1,2-oxazol-5-yl)methanethiol, undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, demonstrating its utility in synthetic chemistry (Sato, Okura, Otera, & Nozaki, 1987).

Self-Assembly on Electrodes

  • Thiolated oligoarylene molecules, which include methoxy-terphenyl-methanethiol variants, can self-assemble as monolayers on polycrystalline gold electrodes. This is significant in the fabrication of organic field-effect transistors (OFETs), impacting electronic device manufacturing (Casalini et al., 2013).

Surface Interaction Studies

  • Studies on methanethiol decomposition on Pt(111) surfaces reveal the formation of surface intermediates like thiomethoxy, which are crucial for understanding surface chemistry and catalysis (Koestner et al., 1985).

Adsorption and Transformation Studies

  • Methanethiol, closely related to this compound, exhibits interesting adsorption and transformation behaviors on surfaces like Zirconia, which are important for catalytic and surface science studies (Ziolek, Saur, Lamotte, & Lavalley, 1994).

Kinetics of Synthesis and Decomposition

  • Understanding the kinetics of methanethiol and dimethyl sulfide synthesis and decomposition provides insights into reaction mechanisms and catalyst surface interactions, which are essential in chemical engineering and catalysis (Mashkin, 1994).

Methane Activation Studies

  • The activation of methane over Zn modified H-ZSM-5 zeolites, involving the formation of surface methoxy intermediates, is a crucial area of research in catalysis and energy conversion (Xu et al., 2012).

Synthesis and Crystal Structures

  • Research on the synthesis and crystal structure of complexes containing S-rich bis(pyrazol-1-yl)methane ligands contributes to the field of organometallic chemistry and material science (Tang et al., 2002).

Properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-7-5-2-4(3-9)8-6-5/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGKMVYTDPCZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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